3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole
Overview
Description
This would involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a review of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Derivative Formation
- The compound 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole has been used as a starting material for synthesizing various fused heterocyclic compounds. These include derivatives like 6-(4-chlorophenyl)[1,2.4]triazolo[3,4,b][1,3,4]oxadiazole-3-(2H)thione and 6-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[3,4,b][1,3,4]oxadiazole (Abbas, Hussain, & Shakir, 2017).
Biological Activities
- Novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles synthesized from this compound showed good antitubercular activity against Mycobacterium tuberculosis and poor antioxidant activity (Prathap et al., 2014).
- 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives, synthesized from this compound, exhibited antifungal activity against four pathogenic strains of fungi and interesting activity against Mycobacterium tuberculosis H37Rv (Horrocks et al., 2013).
Energetic Properties
- 1,2,4-oxadiazole-derived energetic compounds, including derivatives of 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole, have been synthesized for their potential in explosives. These compounds demonstrated satisfactory calculated detonation performances, surpassing commonly used high explosives (Yan et al., 2017).
Anticancer Evaluation
- The compound and its derivatives have been evaluated for anticancer activity. For instance, 3-(4-chlorophenyl)-4-formyl-[1, 2, 3] oxadiazol-3-ium-5-olate showed activity against various human tumor cell lines, including non-small cell lung and renal tumor cell lines (Bhosale, Deshpande, & Wagh, 2017).
Antimicrobial Agents
- Synthesized derivatives of 3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole have been used as antimicrobial agents, showing moderate activity against various pathogenic bacterial and fungal strains (Sah et al., 2014).
Safety And Hazards
This would involve studying the compound’s toxicity, potential health effects, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or studies to further understand the compound’s properties or mechanism of action.
Please note that this is a general outline and the specific details would depend on the particular compound and the available scientific literature. For a specific compound like “3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole”, it would be necessary to conduct a thorough literature search and possibly experimental studies to obtain this information.
properties
IUPAC Name |
[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O/c9-6-3-1-5(2-4-6)7-11-8(12-10)14-13-7/h1-4H,10H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKHQQIRMUDFLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-hydrazinyl-1,2,4-oxadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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